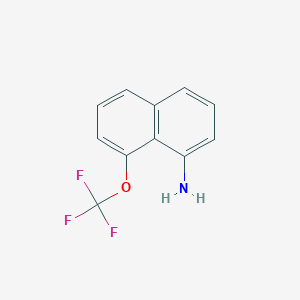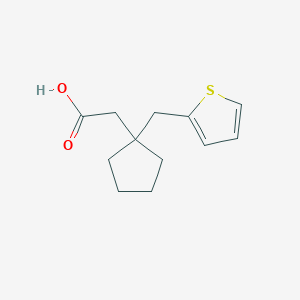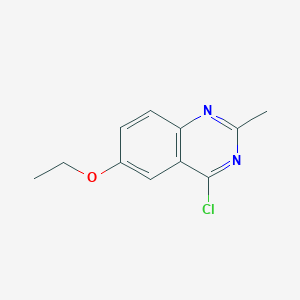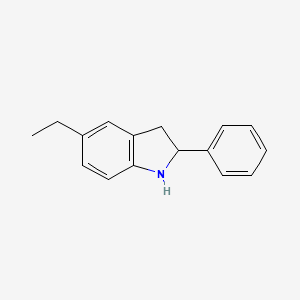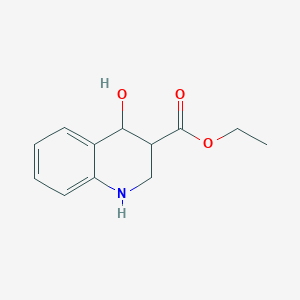![molecular formula C11H5ClO3 B11881714 6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 88170-53-0](/img/structure/B11881714.png)
6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5H-furo[3,2-g]chromen-5-one is a heterocyclic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 6-chloro-5H-furo[3,2-g]chromen-5-one makes it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
The synthesis of 6-chloro-5H-furo[3,2-g]chromen-5-one typically involves the Vilsmeier-Haack reaction. This reaction is carried out using 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one as the starting material. The reaction conditions include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds through the formation of a chloroiminium salt intermediate, which is then hydrolyzed to yield the desired product .
Chemical Reactions Analysis
6-Chloro-5H-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with primary amines such as benzylamine and p-toluidine to form enamines or enaminones, depending on the molar ratio of the reagents.
Cyclization Reactions: It can react with 1,2- and 1,3-dinucleophiles to produce novel benzofuran derivatives bearing bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents.
Common reagents used in these reactions include primary amines, dinucleophiles, and various solvents and catalysts. The major products formed from these reactions are typically heterocyclic compounds with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-5H-furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This interaction can result in the inhibition of key enzymes and pathways involved in disease processes .
Comparison with Similar Compounds
6-Chloro-5H-furo[3,2-g]chromen-5-one can be compared with other similar compounds such as:
The uniqueness of 6-chloro-5H-furo[3,2-g]chromen-5-one lies in its specific structure, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
CAS No. |
88170-53-0 |
|---|---|
Molecular Formula |
C11H5ClO3 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
6-chlorofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H5ClO3/c12-8-5-15-10-4-9-6(1-2-14-9)3-7(10)11(8)13/h1-5H |
InChI Key |
KDYRIXIPORNDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C(=O)C(=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


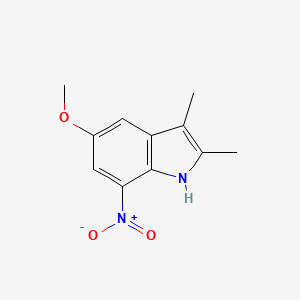



![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
